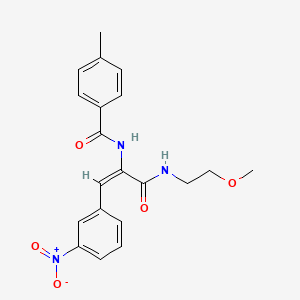
(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Descripción general
Descripción
(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.36 g/mol. The structure includes functional groups that may contribute to its biological activity, such as amides, nitro groups, and aromatic rings.
1. Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. The presence of the nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.
- Mechanism of Action : Potential mechanisms include the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell signaling pathways.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other derivatives containing methoxyethyl and nitrophenyl groups.
- Case Study : In vitro tests have shown moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure's lipophilicity may play a crucial role in its membrane penetration and subsequent antimicrobial efficacy.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be significant for therapeutic applications.
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's.
In Vitro Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell viability assays on cancer cell lines | Induced apoptosis in a dose-dependent manner |
| Study 2 | Antimicrobial susceptibility testing | Effective against E. coli (MIC = 32 µg/mL) |
| Study 3 | Enzyme inhibition assays | IC50 for AChE = 150 µM; BChE = 45 µM |
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety:
- Animal Models : Preliminary animal studies are necessary to evaluate pharmacokinetics, toxicity, and therapeutic potential. These studies should focus on various dosages to determine the optimal therapeutic window.
Propiedades
IUPAC Name |
N-[(E)-3-(2-methoxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-14-6-8-16(9-7-14)19(24)22-18(20(25)21-10-11-28-2)13-15-4-3-5-17(12-15)23(26)27/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJYJZLHBYGDRT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















